Methyl 2-(prop-2-yn-1-yloxy)acetate

Click Chemistry CuAAC kinetics Alkyne reactivity ranking

Methyl 2-(prop-2-yn-1-yloxy)acetate (CAS 67500-49-6) is a bifunctional small-molecule building block (C₆H₈O₃, MW 128.13 g/mol) that integrates a terminal alkyne (propargyl ether) with a methyl ester within a compact glycinate-derived scaffold. The compound is classified under the ECHA C&L Inventory as a combustible liquid (Flam.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 67500-49-6
Cat. No. B2593198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(prop-2-yn-1-yloxy)acetate
CAS67500-49-6
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCOC(=O)COCC#C
InChIInChI=1S/C6H8O3/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3
InChIKeyAIQJXQPQNMKDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(prop-2-yn-1-yloxy)acetate (CAS 67500-49-6): A Dual-Functional Propargyl Ether–Methyl Ester Building Block for Click Chemistry and Modular Synthesis


Methyl 2-(prop-2-yn-1-yloxy)acetate (CAS 67500-49-6) is a bifunctional small-molecule building block (C₆H₈O₃, MW 128.13 g/mol) that integrates a terminal alkyne (propargyl ether) with a methyl ester within a compact glycinate-derived scaffold . The compound is classified under the ECHA C&L Inventory as a combustible liquid (Flam. Liq. 4, H227) with skin, eye, and respiratory tract irritancy (H315, H319, H335) and bears the Warning signal word [1]. It is commercially available at ≥95% purity from multiple suppliers and is recommended for storage at 2–8 °C under inert nitrogen atmosphere . Its primary value proposition resides in its capacity to serve simultaneously as a click chemistry handle (via the terminal alkyne) and as a carboxylate synthon (via the methyl ester), enabling sequential orthogonal transformations in multi-step synthetic routes toward bioactive molecules, agrochemical intermediates, and functional materials .

Why Methyl 2-(prop-2-yn-1-yloxy)acetate Cannot Be Replaced by Simpler Terminal Alkynes or Mono-Functional Esters in Multi-Step Synthetic Workflows


Although terminal alkynes such as propargyl alcohol (CAS 107-19-7) and methyl propiolate (CAS 922-67-8) share the capacity for copper-catalyzed azide–alkyne cycloaddition (CuAAC), they lack the orthogonal bifunctionality that defines methyl 2-(prop-2-yn-1-yloxy)acetate. Propargyl alcohol presents only a hydroxyl group alongside its alkyne—limiting post-click functionalization options—while also carrying a significantly more severe toxicological hazard profile (H301+H311+H331 Toxic, H314 Corrosive; Danger signal word) [1]. Methyl propiolate conjugates its ester directly to the alkyne, rendering it electronically activated and prone to undesired Michael addition side-reactivity under bioconjugation conditions [2]. The ethyl ester analog (CAS 77353-35-6) offers a similar architecture but with a higher molecular weight (142.15 g/mol) and divergent hydrolytic stability and volatility profiles that alter reaction optimization parameters . The tert-butyl ester variant (CAS 339531-55-4) is acid-labile, making it unsuitable for synthetic sequences requiring acidic conditions. Quantitative CuAAC reactivity data from the Finn laboratory demonstrates that propargyl ethers as a class rank second only to propiolamides in reaction rate under demanding low-copper conditions, outperforming propargylamines, propargyl alcohol, and aromatic/aliphatic alkynes [2]. These combined factors mean that selecting a simpler alkyne or a different ester congener necessitates re-optimization of reaction conditions, compromises orthogonal synthetic flexibility, or introduces unacceptable toxicity and side-reactivity burdens.

Quantitative Differentiation Evidence for Methyl 2-(prop-2-yn-1-yloxy)acetate vs. Closest Analogs, Alternatives, and In-Class Candidates


CuAAC Reactivity Ranking: Propargyl Ethers Outperform Propargylamines, Propargyl Alcohol, and Aromatic/Aliphatic Alkynes Under Demanding Low-Copper Conditions

In a systematic head-to-head kinetic comparison of 13 terminal alkyne substrates (compounds A–M) under ligand-accelerated CuAAC conditions, Finn and coworkers demonstrated that propargyl ethers (compounds B, C, D) constitute the second-fastest alkyne class tested, behind only propiolamide A. At the demanding catalyst loading of 10 μM Cu⁺, propargyl ethers B–D reached 50% and 90% of maximum fluorescence faster than N-propargylamide F, the propargylamines G–I, propargyl alcohol J, and the aromatic/aliphatic alkynes K–M [1]. The authors concluded that propargyl compounds represent 'an excellent combination of azide reactivity, ease of installation, and cost' and that the observed reactivity differences, while modest, are reproducible and meaningful for applications where reaction rate under copper-limited conditions (e.g., bioconjugation) is a critical parameter [1].

Click Chemistry CuAAC kinetics Alkyne reactivity ranking

Propargyl Ether CuAAC Ligation Kinetics Achieve Enzymatic Benchmark Rates: kobs = 1.1 min⁻¹ with Near-Quantitative Conversion in 5 Minutes

Osman, Gadzikwa, and Gibbs (2018) quantified the kinetics of DNA-templated CuAAC ligation using 3′-O-propargyl ether-modified oligonucleotide strands. Under aerobic conditions, the reaction proceeded with a pseudo-first-order observed rate constant kobs of 1.1 min⁻¹, achieving nearly quantitative conversion within 5 minutes. This rate is directly comparable to that measured for T4 DNA ligase at the highest commercially available enzyme concentration [1]. The authors further demonstrated that the propargyl ether CuAAC ligation exhibited superior selectivity in discriminating C:A and C:T mismatches from the canonical C:G match compared to T4 DNA ligase at 29 °C [1]. In a separate study by Orum et al. (2012) on polymer brush scaffolds, the propargyl group (PPG) CuAAC rate constant was determined to be 2.0 × 10⁻² s⁻¹, which is approximately 26-fold faster than DIBO SPAAC (7.7 × 10⁻⁴ s⁻¹) and approximately 4.5-fold faster than ADIBO SPAAC (4.4 × 10⁻³ s⁻¹) [2].

DNA ligation Bioorthogonal chemistry Click ligation kinetics

Hazard Profile Differentiation: Reduced Acute Toxicity and Corrosivity vs. Propargyl Alcohol

Comparison of the ECHA-notified GHS classification for methyl 2-(prop-2-yn-1-yloxy)acetate with the harmonized classification of propargyl alcohol reveals a marked difference in acute toxicity and corrosivity hazard levels. The target compound is classified as Flam. Liq. 4 (H227 – Combustible liquid), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335 – respiratory tract irritation), carrying the Warning signal word [1]. In contrast, propargyl alcohol (CAS 107-19-7) carries the more severe Danger signal word and is classified as H301 Toxic if swallowed, H311 Toxic in contact with skin, H331 Toxic if inhaled, H314 Causes severe skin burns and eye damage, and H226 Flammable liquid and vapour [2]. Methyl propiolate (CAS 922-67-8), another common alternative alkyne building block, is classified as Flam. Liq. 2 (H225 – Highly flammable liquid and vapour, Danger) with additional irritancy hazards (H315, H319, H335) .

Chemical safety GHS classification Procurement hazard assessment

Physical Property Differentiation: Higher Boiling Point and Lower Volatility vs. Propargyl Alcohol and Methyl Propiolate

Methyl 2-(prop-2-yn-1-yloxy)acetate exhibits a reported boiling point of approximately 120–125 °C at 760 mmHg (predicted value: 171.3 ± 15.0 °C ), which is significantly higher than that of propargyl alcohol (114–115 °C at 760 mmHg) [1] and methyl propiolate (103–105 °C at 760 mmHg) . The density of the target compound is approximately 1.1 g/cm³ [REFS-1, REFS-2], compared with 0.95–0.97 g/cm³ for propargyl alcohol [1] and 0.945 g/cm³ for methyl propiolate . These differences reflect the higher molecular weight of the target compound (128.13 g/mol) vs. propargyl alcohol (56.06 g/mol) and methyl propiolate (84.07 g/mol), and correlate with reduced vapor pressure at ambient temperature, which is functionally relevant for open-vessel reaction setups and distillation-based purification workflows.

Physical chemistry Volatility Reaction engineering

Orthogonal Dual-Functional Handle Architecture: Simultaneous Alkyne Click Chemistry and Methyl Ester Carboxylate Synthon in a Single Scaffold

Unlike simple terminal alkynes that present only a single reactive handle, methyl 2-(prop-2-yn-1-yloxy)acetate integrates two chemically orthogonal functional groups—a propargyl ether (terminal alkyne) and a methyl ester—within the same compact molecule (C₆H₈O₃, 6 heavy atoms in the backbone) . This architecture enables sequential transformations where the alkyne can first participate in CuAAC with an azide-bearing partner to form a stable 1,2,3-triazole linkage, followed by ester hydrolysis, transesterification, or aminolysis at the methyl ester to generate carboxylic acid, alternative ester, or amide products . The Kinoshita laboratory at Saitama University specifically prepared this compound from propargyl alcohol as a strategic substrate for platinum-catalyzed hydration-cyclization studies targeting 2H-pyran-3,5(4H,6H)-dione formation, exploiting the intramolecular proximity of the alkyne hydration product to the ester carbonyl [1]. In contrast, propargyl alcohol (C₃H₄O) offers only a hydroxyl group alongside its alkyne, while methyl propiolate (C₄H₄O₂) conjugates its ester directly to the alkyne, eliminating the crucial methylene spacer that decouples the electronic environments of the two functional groups in the target compound .

Orthogonal synthesis Bifunctional building blocks Modular chemistry

PROTAC Linker Precursor: Methyl Ester Serves as Protected Form of the Established 2-(Prop-2-yn-1-yloxy)acetic Acid PROTAC Linker

The free acid congener, 2-(prop-2-yn-1-yloxy)acetic acid (CAS 98021-61-5), is established and commercially catalogued as a PROTAC (Proteolysis Targeting Chimera) linker building block by multiple suppliers, including MedChemExpress, InvivoChem, and Biozol [REFS-1, REFS-2]. The methyl ester form (target compound) serves as a carboxyl-protected precursor that allows chemists to perform CuAAC-mediated triazole formation with an azide-functionalized target-protein ligand or E3 ligase recruiter without interference from a free carboxylic acid, which can coordinate copper and inhibit catalysis [1]. Following click conjugation, the methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to unveil the free acid for subsequent amide coupling to the second ligand, enabling a modular, convergent PROTAC assembly strategy .

PROTAC synthesis Targeted protein degradation Linker chemistry

Optimal Procurement and Deployment Scenarios for Methyl 2-(prop-2-yn-1-yloxy)acetate Based on Quantitative Differentiation Evidence


Copper-Limited Bioconjugation and Biomolecular Labeling Workflows

In bioconjugation applications where copper catalyst concentration must be minimized—such as live-cell surface labeling, in vitro protein modification, or oligonucleotide ligation—methyl 2-(prop-2-yn-1-yloxy)acetate-derived propargyl ether handles provide the second-highest CuAAC reaction rate among all commonly accessible terminal alkyne classes, surpassed only by propiolamides . Selection of this scaffold over propargyl alcohol, which reacts substantially slower under copper-limited conditions (10 μM Cu⁺), directly reduces required reaction time, copper loading, and associated cytotoxicity risks. The Osman et al. (2018) demonstration that 3′-O-propargyl ether ligation achieves enzymatic-benchmark rates (kobs = 1.1 min⁻¹, quantitative conversion in 5 min) provides a validated kinetic reference for users designing click-based nucleic acid conjugation or DNA-encoded library workflows [1].

Multi-Step Medicinal Chemistry and PROTAC Library Synthesis Requiring Orthogonal Functionalization

For medicinal chemistry programs synthesizing triazole-containing compound libraries or PROTAC conjugates, the dual orthogonal functionality of methyl 2-(prop-2-yn-1-yloxy)acetate enables a convergent two-step sequence: (i) CuAAC click reaction with an azide-functionalized ligand at the terminal alkyne, followed by (ii) ester hydrolysis to reveal the free carboxylic acid for amide coupling to a second ligand or E3 ligase recruiter . This eliminates the protection step required when starting from the free acid (2-(prop-2-yn-1-yloxy)acetic acid), which can coordinate copper and inhibit CuAAC [1]. The methylene spacer between the ether oxygen and the ester carbonyl electronically decouples the two functional groups, avoiding the undesired Michael acceptor reactivity associated with conjugated propiolate esters such as methyl propiolate [1].

Laboratory-Scale Synthesis Where Hazard Profile Governs Reagent Selection

In academic and industrial laboratories where occupational hygiene considerations and regulatory compliance drive reagent procurement decisions, methyl 2-(prop-2-yn-1-yloxy)acetate offers a measurably safer hazard profile compared to the two most common alternative terminal alkyne building blocks. Its ECHA classification as Flam. Liq. 4 (combustible, Warning) contrasts sharply with methyl propiolate (Flam. Liq. 2, highly flammable, Danger) and its lack of acute toxicity classification eliminates the toxic-by-all-routes hazard (H301/H311/H331) that makes propargyl alcohol a restricted substance in many facilities [REFS-1, REFS-2]. Additionally, its higher boiling point (~120–125 °C) and lower volatility relative to both comparators reduce inhalation exposure risk during open-vessel handling and rotary evaporation [2].

Agrochemical Intermediate and Specialty Chemical Manufacturing Requiring Scalable Building Blocks

For process chemistry groups developing scalable routes to agrochemical actives or specialty chemicals, the combination of the propargyl ether click handle with a methyl ester carboxylate synthon in a single, commercially available building block (≥95% purity from multiple suppliers) streamlines supply chain logistics relative to sourcing separate alkyne and ester intermediates . The compound's reported boiling point range (120–125 °C experimental; 171.3 °C predicted) is compatible with standard distillation purification protocols, and its sensitivity to strong bases and Lewis acids is well-characterized, enabling informed process safety assessment [REFS-1, REFS-2]. The Japanese KAKENHI research program has validated its synthetic accessibility from commodity propargyl alcohol, confirming a viable scale-up pathway [2].

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